A-315675

Description

Properties

IUPAC Name |

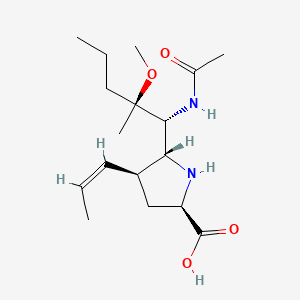

(2R,4S,5R)-5-[(1R,2S)-1-acetamido-2-methoxy-2-methylpentyl]-4-[(Z)-prop-1-enyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O4/c1-6-8-12-10-13(16(21)22)19-14(12)15(18-11(3)20)17(4,23-5)9-7-2/h6,8,12-15,19H,7,9-10H2,1-5H3,(H,18,20)(H,21,22)/b8-6-/t12-,13-,14-,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVKABIGWGMYCE-FLMGFEAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(C1C(CC(N1)C(=O)O)C=CC)NC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@](C)([C@@H]([C@H]1[C@@H](C[C@@H](N1)C(=O)O)/C=C\C)NC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335679-69-1 | |

| Record name | A-315675 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335679691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-315675 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8E590FKGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-315675: A Potent Influenza Neuraminidase Inhibitor - A Technical Guide

Introduction

A-315675 is a novel, pyrrolidine-based compound identified as a potent and broad-spectrum inhibitor of influenza A and B virus neuraminidases.[1][2] Developed as part of an effort to find new antiviral agents with improved properties over existing therapies, this compound has demonstrated exceptional in vitro activity.[1][3] Neuraminidase (NA) is a critical surface glycoprotein on influenza viruses that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues.[1][2][4] Inhibition of this enzyme is a clinically validated mechanism for treating influenza infections, employed by drugs such as oseltamivir and zanamivir.[1][2] This document provides a comprehensive technical overview of this compound, detailing its inhibitory activity, mechanism of action, performance against resistant strains, and the experimental protocols used for its characterization.

Mechanism of Action

Like other neuraminidase inhibitors, this compound functions as a competitive, transition-state analog of sialic acid, the natural substrate for the neuraminidase enzyme.[2][4] By binding tightly to the highly conserved active site of the neuraminidase, this compound prevents the cleavage of sialic acid from host cell glycoproteins.[1][4] This action inhibits the elution of newly synthesized viruses from the surface of infected cells, causing viral aggregation at the cell membrane and preventing the spread of infection to other cells.[1][4]

A distinguishing feature of this compound is its time-dependent inhibition and very slow rate of dissociation from the neuraminidase active site.[1] The half-times for dissociation of this compound from influenza A (H3N2) and B neuraminidases were measured to be 10 to 12 hours, which is significantly longer than the 33 to 60 minutes observed for oseltamivir carboxylate.[1] This slow-binding characteristic suggests that this compound may exert a prolonged duration of action at the site of infection.[1]

Data Presentation

In Vitro Inhibitory and Antiviral Activity

This compound demonstrates potent inhibitory activity against a wide range of influenza A and B neuraminidases, with inhibitor constant (Ki) values in the low nanomolar to picomolar range.[1] Its potency is comparable or superior to other well-characterized inhibitors, particularly against influenza B and N2 neuraminidases.[1]

Table 1: Comparative Inhibition of Influenza Neuraminidases (Ki, nM)

| Neuraminidase Source | This compound | Oseltamivir Carboxylate | Zanamivir | BCX-1812 |

|---|---|---|---|---|

| A/N1 (A/Tokyo/1/68) | 0.11 | 0.12 | 0.13 | 0.015 |

| A/N2 (A/Tokyo/3/67) | 0.024 | 0.12 | 0.053 | 0.046 |

| A/N9 (A/tern/Australia/G70C/75) | 0.033 | 0.28 | 0.53 | 0.11 |

| B (B/Memphis/3/89) | 0.31 | 1.1 | 0.36 | 0.77 |

Data sourced from Kati et al., 2002.[1]

In cell-based assays, this compound effectively inhibits the replication of various laboratory strains and clinical isolates of influenza virus. It was found to be three- to sevenfold more potent than oseltamivir carboxylate against a panel of laboratory strains.[1]

Table 2: Antiviral Activity in Plaque Reduction Assay (EC50, nM)

| Virus Strain | This compound | Oseltamivir Carboxylate | BCX-1812 |

|---|---|---|---|

| A/PR/8/34 (H1N1) | 1.5 ± 0.5 | 11.0 | 0.7 |

| A/NWS/33 (H1N1) | 0.8 ± 0.2 | 4.0 | 1.0 |

| A/Victoria/3/75 (H3N2) | 1.7 ± 0.5 | 5.0 | 5.0 |

| B/Hong Kong/5/72 | 3.2 ± 0.8 | 21.0 | 10.0 |

Data represents mean ± standard deviation for this compound and single determinations for other compounds. Sourced from Kati et al., 2002.[1]

Against a panel of recent clinical isolates, this compound showed comparable potency to oseltamivir carboxylate for H1N1 and H3N2 strains but was significantly more potent against influenza B isolates.[1]

Table 3: Antiviral Activity Against Clinical Isolates (EC50, nM)

| Virus Isolate | This compound | Oseltamivir Carboxylate |

|---|---|---|

| A/H1N1 (8 isolates) | 0.4 - 2.0 | 0.8 - 3.0 |

| A/H3N2 (8 isolates) | 0.8 - 4.0 | 1.0 - 5.0 |

| B (7 isolates) | 2.0 - 8.0 | 14.0 - 52.0 |

Data represents the range of EC50 values observed. Sourced from Kati et al., 2002.[1]

Activity Against Oseltamivir-Resistant Strains

A critical advantage of this compound is its potent activity against influenza strains carrying mutations that confer high levels of resistance to oseltamivir.[5] For example, the H274Y mutation in N1 neuraminidase, which increases the oseltamivir IC50 value by over 750-fold, only results in a 2.5-fold increase for this compound.[5] Similarly, the R292K mutation in N2 neuraminidase, causing over a 10,000-fold increase in oseltamivir IC50, leads to only a 13-fold increase for this compound.[5]

Table 4: Inhibitory Activity Against Oseltamivir-Resistant Recombinant Neuraminidases (IC50, nM)

| Neuraminidase (Subtype) | Mutation | Oseltamivir IC50 (Fold Increase) | This compound IC50 (Fold Increase) |

|---|---|---|---|

| N1 | Wild Type | 0.3 | 0.2 |

| H274Y | 226 (754x) | 0.5 (2.5x) | |

| N294S | 59 (197x) | 0.4 (2x) | |

| N2 | Wild Type | 0.4 | 0.1 |

| E119V | 406 (1016x) | 0.15 (1.5x) | |

| R292K | >4000 (>10,000x) | 1.3 (13x) |

Data sourced from Abed et al., 2007.[5]

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase using a fluorogenic substrate.[6][7]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer solution (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5).[6]

-

Inhibitor Dilutions: Prepare a master stock of this compound in the assay buffer.[7] Perform serial dilutions to create a range of test concentrations.

-

Virus Preparation: Dilute influenza virus stock to a concentration that yields a robust signal within the linear range of the assay. The optimal dilution is determined empirically.[7]

-

Substrate Solution: Prepare the fluorogenic substrate, 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), at a working concentration (e.g., 300 µM) in assay buffer.[6]

-

Stop Solution: Prepare a stop solution (e.g., a mixture of absolute ethanol and NaOH) to terminate the enzymatic reaction.[6]

-

-

Assay Procedure:

-

Dispense diluted inhibitor solutions into the wells of a 96-well black microplate. Include "no inhibitor" controls (buffer only).[6]

-

Add the diluted virus preparation to all wells except for the substrate blanks.[6]

-

Incubate the plate at room temperature for approximately 30-45 minutes to allow for inhibitor binding.[6]

-

Initiate the reaction by adding the MUNANA substrate solution to all wells.[6]

-

Terminate the reaction by adding the stop solution to all wells.[6]

-

-

Data Analysis:

-

Read the fluorescence on a microplate fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[6]

-

Subtract the background fluorescence from the substrate blank wells.

-

Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the "no inhibitor" control.

-

Determine the IC50 value (the concentration of inhibitor required to reduce neuraminidase activity by 50%) by fitting the data to a dose-response curve.

-

Antiviral Plaque Reduction Assay

This cell-based assay measures the ability of a compound to inhibit influenza virus replication by quantifying the reduction in the number of viral plaques formed in a monolayer of susceptible cells.[1][9][10]

Methodology:

-

Cell Culture:

-

Seed susceptible cells, such as Madin-Darby Canine Kidney (MDCK) cells, into 6-well plates to form a confluent monolayer.[9]

-

-

Infection and Treatment:

-

Overlay and Incubation:

-

Overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) supplemented with trypsin (required for viral propagation).[9][10] This medium should contain various concentrations of this compound or a vehicle control.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days, allowing plaques to form.[9]

-

-

Plaque Visualization and Analysis:

-

Fix the cells with a fixative solution (e.g., 10% formalin).

-

Remove the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet) to visualize the plaques, which appear as clear zones where cells have been lysed.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control.

-

Determine the EC50 value (the concentration of compound that reduces the number of plaques by 50%) from a dose-response curve.[1]

-

Conclusion

This compound is a highly potent inhibitor of influenza A and B neuraminidases, demonstrating superior or comparable in vitro activity to other neuraminidase inhibitors.[1] Its unique slow dissociation from the enzyme's active site suggests the potential for a prolonged therapeutic effect.[1] Critically, this compound retains significant activity against viral strains that have developed high-level resistance to oseltamivir, highlighting its potential utility in addressing the ongoing challenge of antiviral resistance.[5] The favorable in vitro profile of this compound provides a strong rationale for its continued investigation as a potential therapy for influenza virus infections.[1][5]

References

- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. 3.5. Viral Neuraminidase Inhibition Assay [bio-protocol.org]

- 9. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. mdpi.com [mdpi.com]

A-315675: A Potent Pyrrolidine-Based Inhibitor of Influenza Neuraminidase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A-315675 is a potent, pyrrolidine-based small molecule inhibitor of influenza virus neuraminidase, an essential enzyme for viral replication and propagation.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action, summarizes its in vitro efficacy against various influenza A and B strains, including those resistant to other neuraminidase inhibitors, and presents detailed synthetic pathways.[3] This guide is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Chemical Structure and Properties

This compound, with the chemical name 5-[(1R,2S)-1-(acetylamino)-2-methoxy-2-methylpentyl]-4-[(1Z)-1-propenyl]-(4S,5R)-d-proline, is a highly functionalized pyrrolidine derivative.[1] Its structure was optimized from an initial series of pyrrolidine-based compounds to achieve high potency against influenza neuraminidases.[1]

Chemical Structure:

Figure 1: Chemical Structure of this compound

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C19H32N2O4 | [1] |

| Core Scaffold | Pyrrolidine | [1][4] |

| Stereochemistry | Highly functionalized d-proline scaffold | [5][6] |

Mechanism of Action

This compound exerts its antiviral effect by potently and selectively inhibiting the neuraminidase (NA) enzyme of both influenza A and B viruses.[1][2] Neuraminidase is a glycoprotein on the surface of the influenza virus that is crucial for the release of newly formed virus particles from infected host cells.[7] By blocking the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues, leading to the aggregation of progeny virions at the cell surface and limiting the spread of infection.[7]

The inhibition of neuraminidase by this compound is characterized by a time-dependent process, which is likely due to a very low rate of dissociation from the enzyme's active site.[1] This slow dissociation results in prolonged inhibition of the enzyme.[1]

References

- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [C+NC+CC] coupling-enabled synthesis of influenza neuramidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Total synthesis of this compound: a potent inhibitor of influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A-315675: A Potently-Engineered Pyrrolidine-Based Inhibitor for Influenza Virus Neuraminidase

A Technical Overview for Drug Discovery and Virology Professionals

Discovered and developed by Abbott Laboratories, A-315675 is a novel, pyrrolidine-based compound designed as a highly potent inhibitor of influenza virus neuraminidase.[1][2] This document provides an in-depth technical guide on its discovery, mechanism of action, in vitro efficacy, and the experimental protocols used for its characterization. This compound represents a significant advancement in the search for antiviral agents with broad-spectrum activity and efficacy against drug-resistant influenza strains.[3][4]

Mechanism of Action: Targeting Viral Egress

Influenza neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of newly synthesized virus particles from infected host cells.[5] The enzyme cleaves terminal sialic acid residues from cellular glycoconjugates, to which the viral hemagglutinin (HA) protein binds. By inhibiting NA, neuraminidase inhibitors (NAIs) like this compound cause viral progeny to aggregate at the cell surface, preventing their release and subsequent infection of other cells.[5] this compound was developed as a potent, broad-spectrum inhibitor targeting the highly conserved catalytic site of both influenza A and B neuraminidases.[1][3]

Quantitative Analysis of Inhibitory Activity

This compound demonstrates potent inhibitory activity against a wide range of influenza A and B strains, often superior to other neuraminidase inhibitors like oseltamivir carboxylate.

Enzymatic Inhibition

The inhibitor constant (Ki) quantifies the potency of this compound against isolated viral neuraminidase enzymes. This compound effectively inhibited neuraminidases from influenza A (subtypes N1, N2, N9) and B strains with Ki values in the low to sub-nanomolar range.[1] These values were found to be comparable or superior to those of oseltamivir carboxylate and zanamivir.[1]

Table 1: Neuraminidase Inhibition Constants (Ki)

| Neuraminidase Strain | This compound Ki (nM) | Oseltamivir Carboxylate Ki (nM) | Zanamivir Ki (nM) | BCX-1812 Ki (nM) |

|---|---|---|---|---|

| Influenza A | ||||

| A/H1N1 (N1) | 0.14 | 0.13 | 0.33 | 0.03 |

| A/H3N2 (N2) | 0.068 | 0.33 | 0.81 | 0.13 |

| A/H1N9 (N9) | 0.31 | 0.28 | 0.50 | 0.13 |

| Influenza B | ||||

| B/Memphis/3/89 | 0.024 | 0.46 | 1.9 | 0.08 |

Data sourced from Kati et al., 2002.[1]

Antiviral Activity in Cell Culture

The 50% effective concentration (EC50) measures the drug concentration required to inhibit viral replication by 50% in a cell-based assay. This compound was found to be three- to sevenfold more potent than oseltamivir carboxylate against all tested influenza viruses.[1]

Table 2: Antiviral Activity (EC50) in Plaque Reduction Assay

| Virus Strain | This compound EC50 (nM) | Oseltamivir Carboxylate EC50 (nM) | BCX-1812 EC50 (nM) |

|---|---|---|---|

| B/Hong Kong/5/72 | 0.4 ± 0.2 | 2.8 | 1.8 |

| A/Tokyo/3/67 (H3N2) | 1.3 ± 0.5 | 4.3 | 1.4 |

| A/PR/8/34 (H1N1) | 1.4 ± 0.6 | 9.0 | 0.3 |

| A/Texas/36/91 (H1N1) | 1.6 ± 0.7 | 5.5 | 0.8 |

Data represents mean EC50 ± standard deviation where available, sourced from Kati et al., 2002.[1]

Enzyme Dissociation Kinetics

This compound exhibits a significantly slower dissociation rate from neuraminidase compared to oseltamivir carboxylate, suggesting a prolonged duration of action.[1] The half-time for dissociation from B strain neuraminidase was over 10 hours for this compound, compared to approximately 60 minutes for oseltamivir carboxylate.[1]

Table 3: Dissociation Half-Times from Neuraminidase

| Neuraminidase Strain | This compound Dissociation t1/2 | Oseltamivir Carboxylate Dissociation t1/2 |

|---|---|---|

| B/Memphis/3/89 | ~12 hours | ~60 minutes |

| A/Tokyo/3/67 (H3N2) | ~10 hours | ~33 minutes |

Data sourced from Kati et al., 2002.[1]

Experimental Protocols

The characterization of this compound involved several key in vitro assays to determine its inhibitory potency, antiviral activity, and mechanism of action.

Neuraminidase Inhibition Assay (Ki Determination)

This assay measures the direct inhibitory effect of a compound on purified neuraminidase enzyme activity.

-

Preincubation: Test compounds at various concentrations are preincubated with a specific influenza neuraminidase serotype for 2 hours in an appropriate assay buffer (e.g., 20 mM N-ethylmorpholine, pH 7.5, with 10 mM CaCl2).[1]

-

Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Data Acquisition: The reaction proceeds for a set time at 37°C and is then stopped. The fluorescence of the released 4-methylumbelliferone is measured to determine the reaction velocity.

-

Data Analysis: Because this compound is a slow, tight-binding inhibitor, the inhibitor constant (Ki) is calculated from the 50% inhibitory concentration (IC50) using the Morrison equation for tight-binding inhibitors, corrected for substrate concentration relative to the Michaelis constant (Km).[1]

Plaque Reduction Assay (EC50 Determination)

This cell-based assay determines the concentration of the antiviral compound needed to reduce the number of viral plaques by 50%.

-

Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in multi-well plates and grown to confluence.

-

Infection: Cell monolayers are infected with a standardized amount of influenza virus (e.g., 40-100 plaque-forming units per well) in the presence of varying concentrations of the test compound.[1]

-

Overlay and Incubation: After a brief adsorption period, the viral inoculum is removed (or left on, depending on the protocol variation), and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing the test compound. Plates are incubated for 3 to 5 days at 36°C to allow for plaque formation.[1]

-

Visualization: The cells are fixed with formalin and stained with a solution like crystal violet to visualize the plaques.[1]

-

Data Analysis: Plaques are counted manually. The EC50 value is calculated by determining the compound concentration that reduces the number of plaques by 50% compared to untreated control wells, typically using linear regression or dose-response curve fitting software.[1]

Cytotoxicity Assay

This assay is crucial to ensure that the observed antiviral effect is not due to toxicity to the host cells.

-

Cell Exposure: Log-phase MDCK cells are exposed to various concentrations of the test compound for a period equivalent to the antiviral assay (e.g., 4 days).[1]

-

Viability Measurement: Cell viability is quantified using a colorimetric method, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] dye metabolism procedure, which measures mitochondrial metabolic activity.[1]

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated, representing the compound concentration that reduces cell viability by 50%.

Activity Against Oseltamivir-Resistant Strains

A critical advantage of this compound is its potent activity against influenza viruses carrying neuraminidase mutations that confer resistance to oseltamivir.[4] This suggests that this compound may have a different binding interaction within the NA active site.

In a study using recombinant NA proteins, mutations that caused high-level resistance to oseltamivir (e.g., H274Y in N1, E119V in N2) resulted in only minor increases in the IC50 values for this compound.[4] For instance, the R292K mutation in the N2 subtype, which increased the oseltamivir IC50 by over 10,000-fold, only increased the this compound IC50 by 13-fold.[4]

Table 4: Inhibitory Activity (IC50) Against Oseltamivir-Resistant NA Proteins

| NA Subtype | Mutation | Fold Increase in Oseltamivir IC50 | Fold Increase in this compound IC50 |

|---|---|---|---|

| N1 | H274Y | 754 | 2.5 |

| N294S | 197 | 2.0 | |

| N2 | E119V | 1016 | 1.5 |

| R292K | >10,000 | 13 |

Data sourced from Abed et al., 2008.[4]

Conclusion

This compound is a pyrrolidine-based neuraminidase inhibitor with potent, broad-spectrum activity against influenza A and B viruses.[1] Its key attributes include low-nanomolar to sub-nanomolar inhibition of viral neuraminidase, superior potency in cell culture compared to oseltamivir carboxylate, and a slow dissociation rate that suggests a prolonged inhibitory effect.[1] Crucially, this compound maintains significant activity against viral strains that have developed resistance to oseltamivir, highlighting its potential as a next-generation therapeutic agent.[4] The clinical development of its orally bioavailable prodrug, A-322278, was supported by these promising preclinical findings.[3][4]

References

- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

A-315675: A Potent Neuraminidase Inhibitor with Broad Spectrum Activity Against Influenza A and B Viruses

FOR IMMEDIATE RELEASE

CUFFLEY, UK – November 20, 2025 – This technical guide provides an in-depth analysis of A-315675, a novel pyrrolidine-based compound, demonstrating its potent inhibitory activity against a wide range of influenza A and B virus strains. The data presented herein, intended for researchers, scientists, and drug development professionals, highlights the compound's target specificity and mechanism of action, positioning it as a strong candidate for further investigation as a therapeutic agent for influenza virus infections.

Core Target and Mechanism of Action

This compound is a highly potent inhibitor of influenza virus neuraminidase (NA), a key enzyme responsible for the release of progeny virions from infected host cells.[1][2][3] By blocking the enzymatic activity of neuraminidase, this compound prevents the cleavage of sialic acid residues on the host cell surface, to which the viral hemagglutinin (HA) protein binds. This action traps the newly formed virus particles on the cell surface, preventing their release and subsequent infection of other cells, thereby halting the spread of the infection.[4] The compound has demonstrated potent enzyme inhibitory activity and high efficacy in cell culture against a variety of influenza A and B strains.[3][5]

Target Specificity and Potency

This compound has demonstrated broad-spectrum inhibitory activity against neuraminidases from various influenza A and B strains.[1][6] In vitro studies have shown that this compound is a potent inhibitor of neuraminidases derived from A/H1N1, A/H3N2, A/H1N9, and B strains of influenza virus.[1]

Enzymatic Inhibition

The inhibitory activity of this compound against different influenza virus neuraminidases was quantified by determining the inhibitor constant (Ki), which represents the dissociation equilibrium constant. Lower Ki values indicate more potent inhibition. This compound exhibited Ki values in the low to sub-nanomolar range, comparable to or lower than other well-characterized neuraminidase inhibitors such as oseltamivir carboxylate, zanamivir, and BCX-1812.[1]

Table 1: Inhibitor Constant (Ki) of this compound and Other Neuraminidase Inhibitors Against Various Influenza Virus Strains

| Neuraminidase Strain | This compound Ki (nM) | Oseltamivir Carboxylate Ki (nM) | Zanamivir Ki (nM) | BCX-1812 Ki (nM) |

| Influenza A | ||||

| A/N1 | 0.024 - 0.31 | Comparable to this compound | Comparable to this compound | More potent than this compound |

| A/N2 | 0.024 - 0.31 | This compound is superior | Comparable to this compound | This compound is somewhat superior |

| A/N9 | 0.024 - 0.31 | - | This compound is more active | - |

| Influenza B | ||||

| B Strain | 0.024 - 0.31 | This compound is superior | Comparable to this compound | This compound is somewhat superior |

Data synthesized from in vitro characterization studies.[1]

Antiviral Activity in Cell Culture

The anti-influenza activity of this compound was further evaluated in cell culture using plaque reduction assays to determine the 50% effective concentration (EC50). The EC50 value represents the concentration of the compound required to reduce the number of viral plaques by 50%. This compound demonstrated potent antiviral activity against a panel of influenza A and B viruses, with EC50 values indicating it was three- to sevenfold more potent than oseltamivir carboxylate against all tested viruses.[1]

Table 2: 50% Effective Concentration (EC50) of this compound and Oseltamivir Carboxylate Against Various Influenza Virus Strains in Plaque Reduction Assays

| Virus Strain | This compound EC50 (nM) | Oseltamivir Carboxylate EC50 (nM) |

| Influenza A | ||

| A/H1N1 | - | - |

| A/H3N2 | - | - |

| Influenza B | ||

| B/Hong Kong/5/72 | More potent than BCX-1812 | - |

| B strain isolates | Significantly more potent | - |

Specific EC50 values were not provided in the source material, but relative potencies were described.[1][6]

Efficacy Against Oseltamivir-Resistant Strains

A significant advantage of this compound is its potent inhibitory effect against influenza viruses that have developed resistance to oseltamivir.[7] Studies on recombinant neuraminidase proteins and oseltamivir-resistant influenza H1N1 and H3N2 viruses have shown that this compound retains its inhibitory activity against strains with common oseltamivir-resistance mutations, such as E119V, H274Y, R292K, and N294S.[7] For instance, in the N2 subtype, mutations E119V and R292K, which confer high-level resistance to oseltamivir, only resulted in a 1.5- and 13-fold increase in the IC50 value for this compound, respectively.[7]

Experimental Protocols

Neuraminidase Inhibition Assay

The inhibitory activity of this compound is determined using a standardized neuraminidase inhibition assay.[8][9] This assay measures the enzymatic activity of viral neuraminidase and its inhibition by the test compound.

Methodology:

-

Preparation: Influenza viruses are diluted to provide a source of neuraminidase. A series of dilutions of the test compound, this compound, are prepared.

-

Reaction Setup: The diluted virus and the test compound are mixed and incubated.

-

Enzymatic Reaction: A substrate, such as the fluorogenic substrate 2′-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid (MUNANA), is added to initiate the enzymatic reaction.

-

Detection: The neuraminidase cleaves the substrate, releasing a fluorescent product. The fluorescence is measured over time to determine the reaction velocity.

-

Data Analysis: The reaction velocities at different inhibitor concentrations are compared to a control without the inhibitor. The data is then used to calculate the 50% inhibitory concentration (IC50) and the inhibitor constant (Ki).[1]

Plaque Reduction Assay

The antiviral efficacy of this compound in a cellular context is assessed using a plaque reduction assay.[10] This assay measures the ability of a compound to inhibit the replication of infectious virus.

Methodology:

-

Cell Seeding: A monolayer of susceptible cells, such as Madin-Darby canine kidney (MDCK) cells, is grown in multi-well plates.

-

Infection: The cell monolayers are infected with a known amount of influenza virus.

-

Compound Addition: After a brief incubation period to allow for viral entry, the virus-containing medium is removed and replaced with a medium containing various concentrations of this compound.

-

Overlay: A semi-solid overlay (e.g., containing agarose) is added to restrict the spread of the virus to adjacent cells, leading to the formation of localized lesions called plaques.

-

Incubation: The plates are incubated for several days to allow for plaque development.

-

Visualization and Quantification: The cells are then fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones in the stained cell monolayer. The number of plaques is counted for each drug concentration.

-

Data Analysis: The concentration of this compound that reduces the number of plaques by 50% compared to the untreated control is determined as the EC50.[1]

Conclusion

This compound is a potent and broad-spectrum inhibitor of influenza A and B virus neuraminidases. Its superior or comparable in vitro potency to other established neuraminidase inhibitors, coupled with its significant activity against oseltamivir-resistant strains, underscores its potential as a valuable therapeutic agent for the treatment of influenza infections. The favorable in vitro profile of this compound strongly supports its continued investigation and development.[6]

References

- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro selection and characterization of influenza A (A/N9) virus variants resistant to a novel neuraminidase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. In Vitro Selection and Characterization of Influenza A (A/N9) Virus Variants Resistant to a Novel Neuraminidase Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. izsvenezie.com [izsvenezie.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell-based assays | VirusBank Platform [virusbankplatform.be]

In vitro characterization of A-315675 antiviral activity.

An in-depth analysis of the in vitro antiviral activity of A-315675 reveals its potent inhibitory effects against influenza virus neuraminidases, rather than cytomegalovirus protease. This technical guide provides a comprehensive overview of its characterization, including quantitative data, experimental methodologies, and a visualization of its mechanism of action.

Quantitative Antiviral Activity of this compound

This compound is a novel, pyrrolidine-based compound that has demonstrated significant potency in inhibiting the neuraminidases of both influenza A and B virus strains in enzymatic assays and cell cultures.[1][2] Its efficacy is comparable or superior to other neuraminidase inhibitors such as oseltamivir carboxylate, zanamivir, and BCX-1812, with particularly strong activity against influenza B strains.[1][3]

Enzyme Inhibition Data

The inhibitory activity of this compound against various influenza neuraminidase subtypes is summarized below. The inhibitor constant (Ki) values indicate a high binding affinity to the viral enzyme.

| Neuraminidase Strain | This compound Ki (nM) | Oseltamivir Carboxylate Ki (nM) | Zanamivir Ki (nM) | BCX-1812 Ki (nM) |

| Influenza A | ||||

| A/H1N1 | 0.091 | 0.11 | 0.22 | 0.015 |

| A/H3N2 | 0.024 | 0.063 | 0.16 | 0.28 |

| A/H1N9 | 0.31 | 0.24 | 0.53 | 0.041 |

| Influenza B | ||||

| B/Hong Kong/5/72 | 0.071 | 0.88 | 0.82 | 0.44 |

Data compiled from multiple studies.[1][2]

A key characteristic of this compound is its slow dissociation from the neuraminidase active site, leading to time-dependent inhibition.[1][2] The half-life for the dissociation of this compound from influenza B and A (H3N2) neuraminidases is approximately 10 to 12 hours, which is significantly longer than the 33 to 60 minutes observed for oseltamivir carboxylate.[2] This prolonged interaction may contribute to its potent antiviral activity.

Cell-Based Antiviral Activity

The antiviral potency of this compound was also evaluated in cell culture using plaque reduction assays. The 50% effective concentration (EC50) values against various influenza virus strains are presented below.

| Virus Strain | this compound EC50 (nM) | Oseltamivir Carboxylate EC50 (nM) | BCX-1812 EC50 (nM) | | :--- | :--- | :--- | :--- | :--- | | Influenza A | | | | | A/H1N1 | 0.9 - 2.0 | 3.0 - 5.0 | 0.5 | | A/H3N2 | 0.3 | 2.0 | 1.0 | | Influenza B | | | | | B/Hong Kong/5/72 | 0.7 | 5.0 | 0.4 |

Data represents mean values from multiple experiments.[1]

These results indicate that this compound is three- to sevenfold more potent than oseltamivir carboxylate against the tested influenza viruses in cell culture.[1]

Activity Against Resistant Strains

Studies have shown that this compound retains significant activity against some oseltamivir-resistant influenza strains. For instance, in the N1 subtype, mutations H274Y and N294S, which confer high resistance to oseltamivir, only resulted in a 2.5- and 2-fold increase in the IC50 value for this compound, respectively.[4] Similarly, in the N2 subtype, mutations E119V and R292K, which lead to high-level oseltamivir resistance, only caused a 1.5- and 13-fold increase in the IC50 for this compound.[4] However, in vitro passaging experiments have identified that an E119D mutation in the neuraminidase gene can lead to reduced susceptibility to this compound.[5]

Experimental Protocols

Neuraminidase Inhibition Assay

The inhibitory activity of this compound against influenza neuraminidase is determined using a fluorometric assay.

Workflow:

Caption: Workflow for the neuraminidase inhibition assay.

Detailed Steps:

-

Enzyme and Inhibitor Preparation: Recombinant influenza neuraminidase is diluted to a working concentration. This compound is serially diluted to create a range of concentrations.

-

Pre-incubation: The enzyme and inhibitor are mixed and pre-incubated to allow for binding.

-

Reaction Initiation: The reaction is initiated by adding a fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped by adding a high pH buffer (e.g., glycine-NaOH).

-

Fluorescence Measurement: The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

Data Analysis: The inhibitor constant (Ki) values are calculated by fitting the data to the appropriate model for competitive, time-dependent inhibition.

Plaque Reduction Assay

This cell-based assay is used to determine the concentration of this compound that inhibits viral replication by 50% (EC50).

Workflow:

Caption: Workflow for the plaque reduction assay.

Detailed Steps:

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are grown to form a confluent monolayer in multi-well plates.

-

Infection: The cell monolayers are infected with a standardized amount of influenza virus.

-

Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium (e.g., agar or methylcellulose) containing serial dilutions of this compound.

-

Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.

-

Visualization: The cells are fixed and stained with a dye, such as crystal violet, which stains the living cells but leaves the plaques (areas of dead or lysed cells) unstained.

-

Plaque Counting: The number of plaques is counted for each drug concentration.

-

EC50 Determination: The EC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Mechanism of Action: Inhibition of Neuraminidase

This compound functions by inhibiting the enzymatic activity of neuraminidase, a key viral protein. Neuraminidase is responsible for cleaving sialic acid residues from the surface of infected cells and newly formed virions, which is an essential step for the release of progeny viruses and the spread of infection.

References

- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro selection and characterization of influenza A (A/N9) virus variants resistant to a novel neuraminidase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pyrrolidine-Based Structure of A-315675: A Potent Influenza Neuraminidase Inhibitor

Introduction

A-315675 is a potent, pyrrolidine-based inhibitor of influenza virus neuraminidases, demonstrating broad-spectrum activity against both influenza A and B strains.[1] Developed as a result of optimization of a pyrrolidine core structure, this compound distinguishes itself through its high affinity and exceptionally slow dissociation from the neuraminidase active site.[1] This technical guide provides an in-depth analysis of its chemical structure, mechanism of action, pharmacological data, and the experimental protocols used for its characterization, tailored for researchers and professionals in drug development.

Chemical Structure and Synthesis

The core of this compound is a highly functionalized D-proline (pyrrolidine) scaffold.[2][3] Its chemical name is 5-[(1R,2S)-1-(acetylamino)-2-methoxy-2-methylpentyl]-4-[(1Z)-1-propenyl]-(4S,5R)-d-proline.[1] The synthesis of this complex molecule has been approached through various stereocontrolled methods. One notable synthesis involves a diastereoselective condensation of a chiral imine compound with a silyloxypyrrole to create a key pyrrolinone intermediate.[4] Another successful total synthesis starts from D-serine, utilizing a stereocontrolled addition of a propiolate ester to a chiral nonracemic nitrone.[2][3]

Mechanism of Action: Influenza Neuraminidase Inhibition

Influenza neuraminidase is a viral surface glycoprotein essential for the release of newly synthesized virus particles from infected host cells.[1][5] It cleaves terminal sialic acid residues from glycoconjugates, preventing the aggregation of new virions on the cell surface and facilitating their spread.[6]

This compound acts as a potent competitive inhibitor of this enzyme.[1] A key characteristic of its mechanism is its time-dependent inhibition, attributed to a very low rate of dissociation from the neuraminidase active site.[1] This "slow-binding" nature results in a prolonged duration of action. The half-time for dissociation of this compound from influenza A and B neuraminidases is approximately 10 to 12 hours, which is significantly longer than that of oseltamivir carboxylate (33 to 60 minutes).[1]

Quantitative Pharmacological Data

The potency and efficacy of this compound have been quantified through various in vitro assays. The data is summarized below for comparison with other clinically relevant neuraminidase inhibitors.

Table 1: Inhibitor Constant (Ki) Values Against Influenza Neuraminidases Ki represents the dissociation equilibrium constant, with lower values indicating higher binding affinity.[1][7]

| Neuraminidase Strain | This compound Ki (nM) | Oseltamivir Carboxylate Ki (nM) | Zanamivir Ki (nM) | BCX-1812 Ki (nM) |

| A/H1N1 (N1) | 0.14 ± 0.02 | 0.33 ± 0.02 | 0.13 ± 0.01 | 0.012 ± 0.001 |

| A/H3N2 (N2) | 0.024 ± 0.003 | 0.11 ± 0.01 | 0.22 ± 0.02 | 0.18 ± 0.01 |

| A/H1N9 (N9) | 0.046 ± 0.005 | 0.10 ± 0.01 | 0.14 ± 0.01 | 0.25 ± 0.02 |

| B/Memphis/3/89 | 0.31 ± 0.02 | 4.8 ± 0.3 | 1.1 ± 0.1 | 1.3 ± 0.1 |

| (Data sourced from Kati et al., 2002)[1] |

Table 2: In Vitro Antiviral Activity (EC50) in Plaque Reduction Assays EC50 is the concentration of a drug that gives a half-maximal response, indicating antiviral potency in cell culture.[1]

| Virus Strain | This compound EC50 (µM) | Oseltamivir Carboxylate EC50 (µM) | BCX-1812 EC50 (µM) |

| A/NWS/33 (H1N1) | 0.010 ± 0.001 | 0.015 | 0.004 |

| A/Victoria/3/75 (H3N2) | 0.003 ± 0.001 | 0.004 | 0.003 |

| B/Hong Kong/5/72 | 0.013 ± 0.003 | 0.180 | 0.029 |

| B/Memphis/3/89 | 0.010 ± 0.002 | 0.130 | 0.022 |

| (Data sourced from Kati et al., 2002)[1] |

Table 3: Kinetic Parameters for Neuraminidase Inhibition

| Parameter | This compound | Oseltamivir Carboxylate |

| B/Memphis/3/89 NA | ||

| kon (M-1s-1) | 1.3 x 105 | Not Reported |

| Dissociation Half-Time (t1/2) | ~12 hours | ~60 minutes |

| A/Tokyo/3/67 (H3N2) NA | ||

| Dissociation Half-Time (t1/2) | ~10 hours | ~33 minutes |

| (Data sourced from Kati et al., 2002)[1] |

Table 4: Activity Against Oseltamivir-Resistant Neuraminidase Mutants Values represent the fold-increase in IC50 compared to the wild-type (WT) virus. Lower values indicate retained susceptibility.

| NA Subtype & Mutation | Fold-Increase in IC50 (vs. WT) for Oseltamivir | Fold-Increase in IC50 (vs. WT) for this compound |

| N1 Subtype | ||

| H274Y | 754 | 2.5 |

| N294S | 197 | 2.0 |

| N2 Subtype | ||

| E119V | 1016 | 1.5 |

| R292K | >10,000 | 13 |

| (Data sourced from Abed et al., 2008)[8] |

Experimental Protocols

1. Determination of Inhibitor Constant (Ki)

The Ki values were determined using a pre-incubation method to account for the slow-binding nature of the inhibitor.[1]

-

Protocol:

-

Test compounds at multiple concentrations are pre-incubated with a specific influenza neuraminidase serotype for 2 hours in an assay buffer (20 mM N-ethylmorpholine, pH 7.5, containing 10 mM CaCl2).

-

Following pre-incubation, the enzymatic reaction is initiated by adding a fluorescent substrate, 2′-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid.

-

The reaction proceeds for a set time at 37°C and is then stopped by adding a high pH buffer.

-

The fluorescence of the product is measured to determine the reaction velocity.

-

The resulting dose-response data is fitted to the tight-binding Morrison equation to calculate an apparent Ki.

-

The apparent Ki is then corrected for the substrate concentration relative to the Michaelis constant (Km) to obtain the true Ki value.[1]

-

2. Measurement of Dissociation Rate (koff)

A dilution method was employed to directly measure the rate of dissociation of the inhibitor from the enzyme.[1]

-

Protocol:

-

Neuraminidase is incubated with a saturating concentration of this compound for 2 hours to allow for complete enzyme-inhibitor complex formation.

-

This mixture is then diluted 1,000-fold into an assay buffer. This large dilution reduces the concentration of the free inhibitor to a level that would cause 10% or less inhibition, effectively preventing re-binding.

-

Aliquots are removed from the diluted mixture at various time points.

-

The enzymatic activity of each aliquot is assayed immediately and compared to an uninhibited control.

-

The recovery of enzymatic activity over time is plotted, and the data is fitted to a first-order equation to determine the dissociation rate constant (koff).[1]

-

3. Antiviral Activity (EC50) Plaque Reduction Assay

The efficacy of this compound in inhibiting viral replication in a cellular context was measured using a plaque reduction assay.[1]

-

Protocol:

-

Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are infected with a standardized amount of influenza virus.

-

After an adsorption period, the viral inoculum is removed.

-

The cells are then overlaid with a medium (e.g., agarose) containing various concentrations of the test compound (this compound).

-

Plates are incubated for several days to allow for the formation of viral plaques (zones of cell death).

-

Cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

The number of plaques at each drug concentration is counted and compared to a no-drug control.

-

The EC50 is calculated as the concentration of the compound required to reduce the number of plaques by 50%.[1]

-

This compound is a meticulously designed neuraminidase inhibitor built upon a pyrrolidine core. Its chemical structure confers high-affinity binding and an exceptionally slow dissociation rate, leading to potent, broad-spectrum antiviral activity.[1] It demonstrates superiority over oseltamivir against influenza B strains and maintains significant activity against several oseltamivir-resistant mutants.[1][5][8] The comprehensive data underscores the therapeutic potential of the this compound scaffold and provides a strong rationale for its further investigation in the development of anti-influenza agents.

References

- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective synthesis of antiinfluenza compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 8. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of A-315675 in Inhibiting the Viral Replication Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of A-315675, a potent pyrrolidine-based inhibitor of influenza virus replication. The document details its mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and visualizes its role within the viral life cycle.

Core Mechanism of Action

This compound is a highly effective, broad-spectrum inhibitor of influenza A and B virus neuraminidases.[1] The viral neuraminidase enzyme is critical for the final stage of the viral replication cycle.[1][2][3] Its primary function is to cleave sialic acid residues from the surface of the infected host cell and from newly formed virions. This action is necessary for the elution and release of progeny virus particles, allowing them to infect new cells.[1][3]

This compound functions as a transition-state analog inhibitor, binding tightly to the conserved active site of the neuraminidase enzyme.[2] A key characteristic of its inhibitory action is a very low rate of dissociation from the enzyme's active site.[1] This slow-binding and slow-dissociation property results in a prolonged and potent inhibition of enzymatic activity, effectively halting the spread of the virus from infected cells.[1]

Quantitative Efficacy Data

The potency of this compound has been quantified through enzymatic and cell-based assays, demonstrating its effectiveness against various influenza strains, including those resistant to other neuraminidase inhibitors.

Inhibition of Neuraminidase Enzymatic Activity

This compound exhibits low to sub-nanomolar inhibitor constant (Ki) values against a range of influenza A and B neuraminidases, indicating potent enzymatic inhibition.[1] Its performance is comparable or superior to other neuraminidase inhibitors like oseltamivir carboxylate, particularly against N2 and B strain neuraminidases.[1]

| Neuraminidase Source (Strain) | Enzyme Subtype | This compound Ki (nM) | Oseltamivir Carboxylate Ki (nM) |

| A/Tokyo/3/67 | H3N2 | 0.024 | 0.10 |

| A/PR/8/34 | H1N1 | 0.31 | 0.18 |

| B/Memphis/3/89 | B | 0.14 | 0.81 |

| A/N9/tern/Australia/G70c/75 | N9 | 0.051 | 0.13 |

| Table 1: Inhibitor constant (Ki) values for this compound and Oseltamivir Carboxylate against various influenza neuraminidases. Data extracted from Kati et al., 2002.[1] |

Inhibition of Viral Replication in Cell Culture

In cell culture-based plaque reduction assays, this compound effectively inhibits the replication of multiple laboratory and clinical influenza virus isolates.[1] It shows comparable potency to oseltamivir carboxylate against H1N1 and H3N2 isolates and is significantly more potent against Influenza B strains.[1]

| Influenza Virus Strain | Subtype | This compound EC50 (µM) | Oseltamivir Carboxylate EC50 (µM) |

| B/Hong Kong/5/72 | B | 0.002 ± 0.001 | 0.022 |

| B/Memphis/3/89 | B | 0.002 ± 0.001 | 0.019 |

| A/Tokyo/3/67 | H3N2 | 0.001 ± 0.000 | 0.001 |

| A/PR/8/34 | H1N1 | 0.008 ± 0.003 | 0.006 |

| A/Texas/36/91 | H1N1 | 0.004 ± 0.001 | 0.003 |

| Table 2: 50% effective concentrations (EC50) for this compound and Oseltamivir Carboxylate in a plaque number reduction assay. Values for this compound are mean ± standard deviation.[1][4] |

Neuraminidase Dissociation Kinetics

The prolonged inhibitory effect of this compound is attributed to its slow dissociation from the neuraminidase enzyme. The half-time for dissociation is significantly longer than that of oseltamivir carboxylate, suggesting a more durable inhibition.[1]

| Neuraminidase Source (Strain) | Inhibitor | Dissociation Half-Time (t1/2) |

| B/Memphis/3/89 | This compound | 10 - 12 hours |

| B/Memphis/3/89 | Oseltamivir Carboxylate | 33 - 60 minutes |

| A/Tokyo/3/67 (H3N2) | This compound | ~12 hours |

| A/Tokyo/3/67 (H3N2) | Oseltamivir Carboxylate | ~1 hour |

| Table 3: Comparison of dissociation half-times for this compound and Oseltamivir Carboxylate from influenza A and B neuraminidases.[1] |

Activity Against Oseltamivir-Resistant Strains

This compound retains significant activity against influenza strains with mutations that confer high levels of resistance to oseltamivir. This suggests a different binding interaction within the neuraminidase active site and supports its potential use where oseltamivir resistance is a concern.[5]

| Neuraminidase Subtype | Resistance Mutation | Fold Increase in IC50 (vs. Wild Type) |

| Oseltamivir | ||

| N1 | H274Y | 754 |

| N1 | N294S | 197 |

| N2 | E119V | 1016 |

| N2 | R292K | >10,000 |

| Table 4: Activity of this compound against recombinant oseltamivir-resistant neuraminidase proteins.[5] |

Key Experimental Protocols

The following are detailed methodologies for assays used to characterize the antiviral properties of this compound.

Neuraminidase Inhibition Assay (Ki Determination)

This protocol is used to determine the inhibitor constant (Ki) of a compound against influenza neuraminidase.

-

Compound Preparation: Prepare serial dilutions of this compound and reference compounds at various concentrations.

-

Preincubation: Preincubate the test compounds with a known concentration of purified influenza neuraminidase for 2 hours. The incubation is performed in a neuraminidase assay buffer (e.g., 20 mM N-ethylmorpholine, pH 7.5, containing 10 mM CaCl₂).[1]

-

Enzymatic Reaction: Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid).

-

Data Acquisition: Monitor the increase in fluorescence over time using a fluorometer. This reflects the rate of substrate cleavage by the neuraminidase.

-

Data Analysis: Determine the initial and final steady-state velocities. For tight-binding inhibitors like this compound, where the inhibitor concentration is comparable to the enzyme concentration, calculate the apparent Ki using the tight-binding equation.[1]

-

Ki Calculation: Correct the apparent Ki for the substrate concentration relative to the Michaelis constant (Km) to obtain the true Ki value using the formula: True Ki = Apparent Ki / (1 + [Substrate]/Km).[1]

Plaque Reduction Assay (EC50 Determination)

This cell-based assay measures the ability of a compound to inhibit viral replication, quantified by a reduction in viral plaques.

-

Cell Culture: Grow Madin-Darby canine kidney (MDCK) cells to confluence in 6-well plates.[1]

-

Inoculation: Infect the confluent cell monolayers with a viral inoculum containing 40-100 plaque-forming units (PFU) per well. The inoculum should also contain the test compound (this compound) at various concentrations or a vehicle control.[1]

-

Incubation: After inoculation, apply an agar overlay that also contains the respective concentration of the test compound. Incubate the plates at 36°C for 3 to 5 days to allow for plaque formation.[1]

-

Fixation and Staining: After the incubation period, fix the cells with a 3.7% formalin solution. Subsequently, remove the agar overlay and stain the cell monolayer with a 0.1% crystal violet solution. The viable cells will stain purple, while the areas of virus-induced cell death (plaques) will remain clear.[1]

-

Quantification: Manually count the number of plaques in duplicate or triplicate wells for each compound concentration.

-

EC50 Determination: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the control wells without the compound. This is typically done using linear regression or specialized dose-effect analysis software.[1][4]

Conclusion

This compound is a potent and specific inhibitor of influenza virus neuraminidase, a critical enzyme in the viral replication cycle. Its mechanism of action, characterized by slow dissociation kinetics, leads to sustained inhibition of viral release from infected cells. Quantitative data from both enzymatic and cellular assays confirm its high potency against a broad range of influenza A and B strains, including those resistant to existing therapies. The detailed protocols provided herein serve as a foundation for the continued investigation and development of this compound and other next-generation neuraminidase inhibitors.

References

- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of A-315675: A Technical Whitepaper

This document provides a comprehensive technical overview of the preliminary efficacy studies of A-315675, a potent inhibitor of influenza virus neuraminidase. It is intended for researchers, scientists, and professionals in the field of drug development. The information presented herein is compiled from publicly available research.

Introduction

This compound is a pyrrolidine-based compound that has demonstrated significant inhibitory activity against both influenza A and B virus neuraminidases.[1] Its mechanism of action targets the viral neuraminidase enzyme, which is crucial for the release of newly synthesized virus particles from infected cells, thereby preventing the spread of infection.[1] Notably, this compound exhibits time-dependent, slow-binding inhibition, which may contribute to a prolonged duration of action compared to other neuraminidase inhibitors.[1]

Quantitative Efficacy Data

The in vitro efficacy of this compound has been evaluated through enzyme inhibition assays and cell-based antiviral activity assays. The following tables summarize the key quantitative data from these preliminary studies, comparing this compound with other known neuraminidase inhibitors.

Table 1: Inhibitor Constant (Ki) Values against Influenza Virus Neuraminidases

| Virus Strain | This compound (nM) | Oseltamivir Carboxylate (nM) | Zanamivir (nM) | BCX-1812 (nM) |

| Influenza A | ||||

| A/Tokyo/3/67 (H3N2) | 0.035 | 0.22 | 0.13 | 0.44 |

| A/Victoria/3/75 (H3N2) | 0.024 | 0.16 | 0.11 | 0.35 |

| A/NWS-Tern/Aust./G70c/75 (H1N9) | 0.31 | 0.20 | 0.28 | 0.018 |

| Influenza B | ||||

| B/Memphis/3/89 | 0.14 | 0.85 | 0.25 | 0.32 |

Data sourced from "In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication".[1]

Table 2: Antiviral Activity (EC50) in Plaque Reduction Assays

| Virus Strain | This compound (nM) | Oseltamivir Carboxylate (nM) | BCX-1812 (nM) |

| Influenza A | |||

| A/Victoria/3/75 (H3N2) | 1.8 ± 0.6 | 13 ± 2 | 11 |

| A/PR/8/34 (H1N1) | 12 ± 4 | 24 ± 5 | 6 |

| A/NWS-Tern/Aust./G70c/75 (H1N9) | 63 ± 15 | 78 ± 12 | 18 |

| Influenza B | |||

| B/Hong Kong/5/72 | 10 ± 3 | 70 ± 15 | 25 |

EC50 values represent the concentration of the compound required to reduce the number of plaques by 50%. Data for this compound are presented as mean ± standard deviation from five independent experiments. Data for oseltamivir carboxylate and BCX-1812 are from single determinations. Sourced from "In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication".[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay is used to determine the inhibitory activity of compounds against the influenza neuraminidase enzyme.

Materials:

-

Neuraminidase enzyme (from various influenza strains)

-

Test compounds (e.g., this compound)

-

Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

Assay Buffer: 33.3 mM 2-(N-morpholino)ethanesulfonic acid (MES) and 4 mM CaCl2, pH 6.5

-

Stop Solution: Absolute ethanol and 0.824 M NaOH

-

96-well, flat-bottom plates

-

Fluorometer

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

-

Enzyme Preparation: Dilute the neuraminidase enzyme to a working concentration in the assay buffer.

-

Incubation: In a 96-well plate, add 50 µL of each compound dilution and 50 µL of the diluted enzyme. Incubate at room temperature for 45 minutes.

-

Substrate Addition: Add 50 µL of 300 µM MUNANA to each well to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for 1 hour.

-

Stopping the Reaction: Add 100 µL of the stop solution to each well.

-

Fluorescence Reading: Measure the fluorescence using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (enzyme without inhibitor) and determine the inhibitor constant (Ki) using appropriate software.

Plaque Reduction Assay

This cell-based assay is used to determine the antiviral activity of compounds by measuring the reduction in viral plaque formation.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus strains

-

Test compounds (e.g., this compound)

-

Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)

-

Infection Medium: EMEM with 1 µg/mL TPCK-trypsin

-

Overlay Medium: 1% low melting point agarose in EMEM with 1% FBS and 1 µg/mL TPCK-trypsin

-

Fixative: 10% formaldehyde

-

Stain: 0.7% crystal violet

-

24-well tissue culture plates

Procedure:

-

Cell Seeding: Seed MDCK cells in 24-well plates at a density of 1 x 105 cells/well and incubate overnight to form a monolayer.

-

Virus Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Infect the cells with approximately 40-50 plaque-forming units (PFU) of the influenza virus in the presence of various concentrations of the test compound. Incubate for 2 hours at 37°C.

-

Overlay Application: Remove the virus inoculum and wash the cells with EMEM. Add 1 mL of the overlay medium containing the corresponding concentration of the test compound to each well.

-

Incubation for Plaque Formation: Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

-

Fixation and Staining: After incubation, fix the cells with 10% formaldehyde. Remove the agarose overlay and stain the cell monolayer with 0.7% crystal violet.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound). The 50% effective concentration (EC50) is then determined using regression analysis.[2]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the general workflow of the plaque reduction assay.

Caption: Mechanism of this compound in inhibiting influenza virus release.

Caption: Workflow of the plaque reduction assay for antiviral testing.

References

A-315675: A Potent Pyrrolidine-Based Inhibitor of Influenza Neuraminidase with Therapeutic Potential

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Influenza remains a significant global health concern, necessitating the development of novel antiviral therapeutics to combat seasonal epidemics, pandemic threats, and the emergence of drug-resistant strains.[1] This document provides a comprehensive technical overview of A-315675, a novel, pyrrolidine-based inhibitor of influenza virus neuraminidase. This compound has demonstrated potent and broad-spectrum activity against both influenza A and B viruses, including strains resistant to currently approved neuraminidase inhibitors.[2] This whitepaper details the mechanism of action, in vitro efficacy, resistance profile, and the therapeutic potential of this promising antiviral compound. All quantitative data is presented in structured tables, and key experimental protocols and signaling pathways are visualized to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Influenza viruses are a major cause of morbidity and mortality worldwide.[1] While vaccination is the primary strategy for prevention, antiviral drugs are crucial for treatment and prophylaxis.[3] The neuraminidase (NA) enzyme is a key target for antiviral drug development as it plays a critical role in the release of progeny virions from infected host cells.[4] Currently licensed neuraminidase inhibitors (NAIs), such as oseltamivir and zanamivir, are effective in reducing the severity and duration of influenza illness.[5][6][7] However, the emergence of drug-resistant viral strains underscores the need for new NAIs with improved potency, broader activity, and a different resistance profile.[8][9]

This compound is a novel, pyrrolidine-based compound that has emerged as a highly potent inhibitor of influenza A and B virus neuraminidases.[1][10] This document aims to provide a detailed technical guide on the therapeutic potential of this compound against influenza.

Mechanism of Action

This compound functions as a competitive inhibitor of the influenza virus neuraminidase enzyme.[1] By binding to the highly conserved active site of the NA, this compound prevents the cleavage of sialic acid residues from the surface of infected cells and newly formed virions.[4] This inhibition of NA activity leads to the aggregation of viral particles at the cell surface, preventing their release and subsequent infection of other cells, thereby halting the spread of the infection.[4]

A key characteristic of this compound is its slow dissociation from the neuraminidase enzyme of both influenza A and B strains.[1] This prolonged interaction may contribute to a longer duration of action compared to other NAIs.[1]

Caption: Mechanism of action of this compound.

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against a wide range of influenza A and B virus strains in both enzymatic and cell-based assays.

Enzymatic Inhibition

This compound effectively inhibits the neuraminidase activity of various influenza A and B subtypes, with inhibitor constant (Ki) values in the low nanomolar to picomolar range.[1] Comparative studies have shown that this compound is often more potent than other clinically used NAIs, including oseltamivir carboxylate, zanamivir, and BCX-1812.[1]

Table 1: Neuraminidase Inhibition Constants (Ki) of this compound and Comparator Compounds [1]

| Influenza Virus Strain | Neuraminidase Subtype | This compound Ki (nM) | Oseltamivir Carboxylate Ki (nM) | Zanamivir Ki (nM) | BCX-1812 Ki (nM) |

| A/WSN/33 | H1N1 | 0.024 | 0.029 | 0.21 | 0.006 |

| A/NWS-Tern/Aus/75 | H1N9 | 0.031 | 0.038 | 0.09 | 0.012 |

| A/Tokyo/3/67 | H3N2 | 0.11 | 0.32 | 0.23 | 0.17 |

| B/Memphis/3/89 | B | 0.057 | 0.81 | 0.33 | 0.12 |

| B/Hong Kong/5/72 | B | 0.31 | 2.0 | 0.44 | 1.1 |

Cell-Based Antiviral Activity

In cell culture plaque reduction assays, this compound effectively inhibits the replication of various influenza A and B viruses. The 50% effective concentration (EC50) values demonstrate that this compound is three to sevenfold more potent than oseltamivir carboxylate against the tested influenza viruses.[1]

Table 2: Anti-influenza Activity of this compound in Cell Culture (Plaque Reduction Assay) [1]

| Influenza Virus Strain | Neuraminidase Subtype | This compound EC50 (nM) | Oseltamivir Carboxylate EC50 (nM) |

| A/WSN/33 | H1N1 | 1.8 ± 0.6 | 6.1 |

| A/NWS-Tern/Aus/75 | H1N9 | 2.5 ± 0.9 | 11 |

| A/Tokyo/3/67 | H3N2 | 0.7 ± 0.2 | 4.8 |

| B/Hong Kong/5/72 | B | 2.9 ± 1.1 | 21 |

Activity Against Oseltamivir-Resistant Strains

A significant advantage of this compound is its potent activity against influenza strains carrying mutations that confer resistance to oseltamivir.[2] This includes strains with common resistance-associated mutations in both N1 and N2 neuraminidase subtypes.

Table 3: Activity of this compound against Oseltamivir-Resistant Influenza Neuraminidases [2]

| Neuraminidase Subtype | Mutation | Fold Increase in IC50 vs WT (Oseltamivir) | Fold Increase in IC50 vs WT (this compound) |

| N1 | H274Y | 754 | 2.5 |

| N1 | N294S | 197 | 2 |

| N2 | E119V | 1016 | 1.5 |

| N2 | R292K | >10,000 | 13 |

Resistance Profile

In vitro studies have been conducted to select for and characterize influenza virus variants with reduced susceptibility to this compound.[8][9] Serial passage of influenza A/N9 virus in the presence of increasing concentrations of this compound led to the selection of a variant with an E119D mutation in the neuraminidase gene, resulting in a 60-fold decrease in susceptibility.[8] Further passaging led to additional mutations in the hemagglutinin (HA) gene, resulting in a 355-fold lower susceptibility to this compound.[8][9] Interestingly, this highly resistant variant retained susceptibility to oseltamivir carboxylate, suggesting a lack of cross-resistance.[9]

Caption: Workflow for in vitro resistance selection.

Experimental Protocols

Neuraminidase Inhibition Assay[1]

-

Preparation: Test compounds are serially diluted and pre-incubated with influenza neuraminidases from various serotypes in neuraminidase assay buffer (20 mM N-ethylmorpholine, pH 7.5, containing 10 mM CaCl2) for 2 hours.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic substrate, 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA), to a final concentration of 20 µM.

-

Measurement: Fluorescence is measured every 90 seconds for 2 hours using a fluorescence plate reader.

-

Data Analysis: Reaction velocities are calculated from the linear region of the progress curves. Ki values are calculated by nonlinear regression curve fitting of the velocity data to the tight-binding inhibition equation.

Plaque Reduction Assay[1]

-

Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

-

Infection: Cell monolayers are infected with a known titer of influenza virus for 1 hour.

-

Treatment: The virus inoculum is removed, and the cells are overlaid with an agarose medium containing various concentrations of the test compound.

-

Incubation: Plates are incubated for 2-3 days to allow for plaque formation.

-

Visualization and Quantification: The cells are fixed and stained with crystal violet to visualize the plaques. The number and size of plaques are quantified to determine the EC50 value.

In Vivo Potential

While detailed in vivo studies for this compound are not extensively published, its orally bioavailable prodrug, A-322278, has shown promising anti-influenza activity in animal models.[11] The development of an effective oral formulation is a significant advantage for the clinical utility of an anti-influenza agent.

Conclusion and Future Directions

This compound is a potent and broad-spectrum inhibitor of influenza neuraminidase with a favorable in vitro profile. Its high potency, slow dissociation from the target enzyme, and activity against oseltamivir-resistant strains make it a promising candidate for further development as a therapeutic agent for influenza.[1][2] Future research should focus on comprehensive in vivo efficacy and safety studies of its prodrug, A-322278, in relevant animal models to fully elucidate its therapeutic potential. The unique resistance profile of this compound also warrants further investigation. The continued development of novel neuraminidase inhibitors like this compound is crucial in the ongoing effort to combat influenza and its impact on public health.

References

- 1. In Vitro Characterization of this compound, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of the neuraminidase inhibitor this compound against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 4. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effectiveness and safety of neuraminidase inhibitors in reducing influenza complications: a meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Efficacy and safety of the neuraminidase inhibitor zanamivir in the treatment of influenzavirus infections. GG167 Influenza Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety and effectiveness of neuraminidase inhibitors for influenza treatment, prophylaxis, and outbreak control: a systematic review of systematic reviews and/or meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Selection and Characterization of Influenza A (A/N9) Virus Variants Resistant to a Novel Neuraminidase Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro selection and characterization of influenza A (A/N9) virus variants resistant to a novel neuraminidase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Total synthesis of this compound: a potent inhibitor of influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]